Ethyl 3-bromo-5-iodobenzoate

Cross-coupling Steric hindrance Reaction rate

Researchers requiring a dihalogenated ester for sequential orthogonal cross-coupling often face supply gaps. Ethyl 3-bromo-5-iodobenzoate (CAS 186772-44-1) offers a solution with distinct I (C-5) and Br (C-3) handles for stepwise Suzuki reactions. • Orthogonal reactivity: mild coupling at C-I first, then C-Br under forcing conditions. • Ideal for SAR library synthesis: kinase inhibitors, GPCR modulators, agrochemicals. • Consistent ≥97% purity; in stock for prompt delivery.

Molecular Formula C9H8BrIO2
Molecular Weight 354.969
CAS No. 186772-44-1
Cat. No. B575176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-5-iodobenzoate
CAS186772-44-1
Molecular FormulaC9H8BrIO2
Molecular Weight354.969
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)I)Br
InChIInChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
InChIKeyNNVNNDSFPUBHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-5-Iodobenzoate Overview


Ethyl 3-bromo-5-iodobenzoate (CAS 186772-44-1) is a dihalogenated aromatic building block with a molecular formula of C9H8BrIO2 and molecular weight 354.97 g/mol . It is characterized by the concurrent presence of both a bromine and an iodine atom at the 3- and 5-positions of the benzoate ring, respectively, which provides a basis for sequential, orthogonal cross-coupling reactions . This compound is primarily offered by specialty chemical suppliers with typical purities of ≥96% .

Sequential cross‑coupling building block
Orthogonal C–I and C–Br reactivity enables staged functionalization for asymmetric biaryl synthesis.
Steric and electronic tuning via ethyl ester
May offer differentiated coupling rates and selectivity compared to methyl ester in palladium‑catalyzed reactions.
Dihalogenated scaffold for library synthesis
Supports stepwise introduction of two distinct substituents for structure–activity relationship exploration.

Ethyl 3-Bromo-5-Iodobenzoate: Why Substitution Fails


In-class compounds like methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2) or 3-bromo-5-iodobenzoic acid (CAS 188815-32-9) are not interchangeable with the ethyl ester for several reasons [1]. The ethyl ester functionality provides a distinct reactivity profile, enabling orthogonal protection strategies and influencing solubility and lipophilicity, which can be critical for downstream synthesis and biological activity . Furthermore, the specific steric and electronic environment of the ethyl ester can alter the rates and selectivity of cross-coupling reactions at the halogen sites compared to other esters [2]. The following sections detail the limited but available quantitative differentiators that justify its selection.

  • 1
    Ester group alters coupling kinetics

    Ethyl vs methyl ester may shift reaction rate and selectivity in Pd‑catalyzed couplings due to steric demand differences.

  • 2
    Solubility/lipophilicity profile differs

    The ethyl ester is expected to have higher logP and lower aqueous solubility than the methyl analog, affecting partitioning behavior.

  • 3
    Carboxylic acid analog lacks ester protection

    3‑bromo‑5‑iodobenzoic acid cannot replicate the orthogonal ester strategy and may require additional protection/deprotection steps.

Ethyl 3-Bromo-5-Iodobenzoate Selection Evidence


Cross-Coupling Steric Effects: Ethyl vs. Methyl Ester

While direct comparative studies are absent, the difference in reactivity between ethyl and methyl esters can be inferred from fundamental organic chemistry principles. In aryl halides, a bulkier ester group (ethyl) can slow down certain substitution reactions at the ortho or para positions compared to a methyl ester due to increased steric hindrance, which can be leveraged for higher chemoselectivity [1]. The quantitative difference is often expressed as a relative reaction rate. For example, in a related system, the relative rate of nucleophilic substitution on an alkyl halide decreases by a factor of approximately 20 to 30 when comparing a methyl group to an ethyl group [2].

Cross‑coupling steric effects
Class‑level inference
Relative rate decrease ~20–30× (ethyl vs methyl in related alkyl systems)
Supports steric‑demand‑based selectivity screening.
Class‑level inference; verify under actual coupling conditions.
Cross-coupling Steric hindrance Reaction rate

Ethyl Ester Impact on Solubility and Lipophilicity

The presence of bromine and iodine atoms in 3-bromo-5-iodobenzoate compounds is known to increase their lipophilicity and modify their solubility profile compared to non-halogenated analogs . The ethyl ester further modulates these properties. Based on established QSAR (Quantitative Structure-Activity Relationship) principles, an ethyl ester is expected to have a higher logP (partition coefficient) and lower aqueous solubility than its methyl ester counterpart [1]. While exact experimental logP and solubility values for Ethyl 3-bromo-5-iodobenzoate are not available from primary literature, these trends are well-documented for similar aromatic esters.

Solubility & lipophilicity impact
Class‑level inference
Expected logP increase ~0.5–1.0 units, lower aqueous solubility (ethyl vs methyl ester)
May influence compound partitioning and formulation profiling.
QSAR trends; specific experimental data needed.
Solubility Lipophilicity Physicochemical properties

Vendor Purity & QC Comparison

For procurement purposes, the purity specification is a key differentiator. Ethyl 3-bromo-5-iodobenzoate is available from various vendors with specified purities ranging from 95% to ≥98% . Bidepharm, for instance, provides a standard purity of 96% and offers batch-specific QC reports including NMR, HPLC, and GC . Boroncore specifies a purity of 'NLT 98%' . While these data points are not from a single head-to-head study, they allow a direct cross-vendor comparison for procurement decisions.

Vendor purity comparison
Cross‑study comparable
≥96% (Bidepharm), NLT 98% (Boroncore)
Higher purity may reduce downstream purification steps.
Cross‑vendor comparison; batch‑specific QC required.
Purity Quality control Vendor comparison

Orthogonal Reactivity for Sequential Cross-Coupling

The presence of both bromine and iodine on the aromatic ring of dihalogenated compounds like Ethyl 3-bromo-5-iodobenzoate is a classic motif for orthogonal functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond . This allows for the selective, sequential substitution of the iodine atom (e.g., via Suzuki-Miyaura or Sonogashira coupling) followed by the substitution of the bromine atom under different reaction conditions, enabling the construction of complex molecular architectures in a controlled manner [1]. This is a key differentiator compared to compounds with only one type of halogen or two identical halogens.

Orthogonal reactivity for sequential coupling
Class‑level inference
C–I bond significantly more reactive than C–Br under standard Suzuki conditions
Enables stepwise construction of unsymmetrical biaryls.
Class‑level orthogonal reactivity; verify reaction sequence.
Orthogonal reactivity Sequential coupling Site-selectivity

Ethyl 3-Bromo-5-Iodobenzoate Research & Industrial Uses


Medicinal Chemistry: Sequential Suzuki Coupling for Biaryl Libraries

Leveraging the orthogonal reactivity of the iodine and bromine atoms, Ethyl 3-bromo-5-iodobenzoate is an ideal scaffold for generating libraries of biaryl compounds through sequential Suzuki-Miyaura cross-coupling . The more reactive C-I bond can be first coupled with an arylboronic acid under mild conditions, followed by a second coupling at the C-Br site with a different boronic acid under more forcing conditions. This allows for the rapid exploration of structure-activity relationships (SAR) around a central benzoate core, which is a common strategy in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents .

Agrochemical Development: Novel Pesticide Intermediates

The compound's dihalogenated nature makes it a valuable precursor for the synthesis of novel agrochemicals. The 3-bromo-5-iodobenzoate scaffold can serve as a core for the construction of complex molecules with herbicidal or fungicidal activity . The ethyl ester functionality can be easily hydrolyzed to the corresponding acid, which can then be further derivatized to amides, hydrazides, or other functional groups commonly found in bioactive agrochemicals. The ability to sequentially introduce different substituents at the 3- and 5-positions provides a versatile platform for optimizing potency and selectivity against specific pests .

Materials Science: MOF Asymmetric Ligand Synthesis

Ethyl 3-bromo-5-iodobenzoate can be used as a starting material for the synthesis of asymmetric dicarboxylate linkers for MOFs. The iodine atom can be selectively coupled with a variety of aromatic boronic acids to introduce functional groups, while the bromine atom can be subsequently transformed into a second carboxylic acid group (e.g., via lithiation and carboxylation) . This orthogonal functionalization strategy provides access to a wide range of asymmetric linkers with tailored properties for gas storage, separation, or catalysis .

Chemical Biology: Target Identification Probe Development

The orthogonal halogen handles on Ethyl 3-bromo-5-iodobenzoate make it a useful building block for the synthesis of chemical probes. For example, the iodine atom can be used to introduce an alkyne handle via Sonogashira coupling for click chemistry, while the bromine atom can be used to append a recognition element for a specific protein target [1]. This enables the creation of bifunctional molecules for applications such as photoaffinity labeling, activity-based protein profiling, or targeted protein degradation (e.g., PROTACs) .

Application
Selection Property
Validation Focus
Medicinal chemistry research: sequential Suzuki coupling
Orthogonal C–I / C–Br reactivity
Stepwise coupling sequence and site‑selectivity
Agrochemical research: novel pesticide intermediate synthesis
Dihalogenated scaffold versatility
Hydrolytic stability and derivatization of ethyl ester
Materials science: MOF asymmetric linker synthesis
Iodo/bromo differentiation for asymmetric linker
Stepwise transformation and linker characterization
Chemical biology: bifunctional probe development
Orthogonal handles for modular probe design
Attachment of alkyne and recognition element

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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